molecular formula C5H10O5 B119806 D-xylulose CAS No. 551-84-8

D-xylulose

Cat. No. B119806
CAS RN: 551-84-8
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
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Description

D-xylulose is a ketopentose, a monosaccharide containing five carbon atoms, and includes a ketone functional group . It is converted from xylitol in the glucoronate-xylulose pathway . In nature, it occurs in both the L- and D- enantiomers .


Synthesis Analysis

D-xylulose is converted from xylitol in the glucoronate-xylulose pathway . The enzyme D-xylulokinase catalyzes the ATP-dependent phosphorylation of D-xylulose to produce xylulose 5-phosphate, which is linked to the pentose-phosphate pathway .


Molecular Structure Analysis

The molecular structure of D-xylulose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms (C5H10O5) . The structural analysis of 1-deoxy-D-xylulose 5-phosphate synthase reveals conformational changes upon cofactor binding .


Chemical Reactions Analysis

D-xylulose is involved in various chemical reactions. For instance, xylose reductase, an intermediate inducible enzyme of xylose metabolism, is responsible for the reduction of xylose into xylitol . The reaction network and kinetics of xylose conversion over combined Lewis/Brønsted acid catalysts in a flow microreactor have been studied .

Scientific Research Applications

  • Bacterial Cellulose Production : D-Xylulose has been studied for its role in the production of bacterial cellulose. It was found that adding xylose-isomerase to the medium can make D-xylose a utilizable substrate for bacterial strains, enhancing cellulose production (Ishihara et al., 2002).

  • Ethanol Production : Research indicates that D-xylulose can be fermented to ethanol and carbon dioxide by yeasts, including industrial baker's yeast, under fermentative conditions. This suggests a potential for ethanol production from D-xylulose using a two-step process involving xylose isomerase (Gong et al., 1981).

  • Synthesis and Applications : D-Xylulose, being a main constituent of hemicelluloses, has been a focus of research for its various applications in synthesizing β-xylopyranosides. These compounds have uses in enzyme inhibition, biosynthesis of glycosaminoglycans, and as surfactants (Brusa et al., 2015).

  • Reaction Kinetics in Water : The reaction of D-xylose in high-temperature and high-pressure water, producing D-xylulose among other products, has been studied. This research is crucial for understanding the conversion processes of D-xylose under different conditions (Aida et al., 2010).

  • Enzymatic Isomerization : The enzymatic conversion of D-xylose to D-xylulose has been a subject of study, particularly in bacteria like Pseudomonas hydrophila. This process involves the enzyme xylose isomerase (Hochster & Watson, 1954).

  • Enzymatic Production Analysis : The production and analysis of D-xylulose using a recirculating flow system incorporating an enzyme reactor have been investigated. This study focuses on the purification and characterization of D-xylulose (Marko‐Varga et al., 1989).

Safety And Hazards

According to the safety data sheet, D-xylulose should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of D-xylulose research could involve its role in the production of biofuels . A comprehensive understanding of bacterial xylose metabolism could be useful for the feasible development of microbial cell factories .

properties

IUPAC Name

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WUJLRWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415364, DTXSID201337597
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-xylulose

CAS RN

551-84-8, 5962-29-8
Record name D-Xylulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Xylulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name XYLULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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